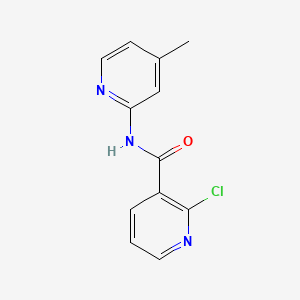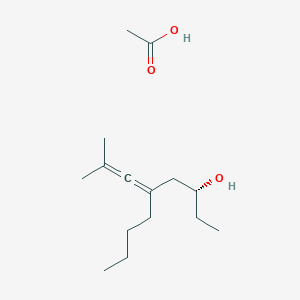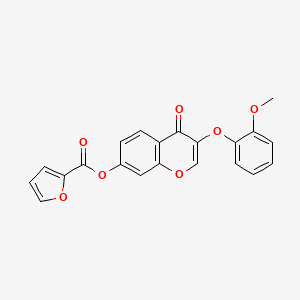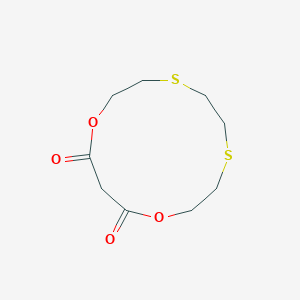
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione is a chemical compound known for its unique structure and properties It is a macrocyclic compound containing oxygen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dithiols in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
1,4,7-Trioxacyclotridecane-8,13-dione: Known for its use in plastics and adhesives, this compound shares structural similarities with 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds .
Propriétés
Numéro CAS |
628692-29-5 |
|---|---|
Formule moléculaire |
C9H14O4S2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1,10-dioxa-4,7-dithiacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H14O4S2/c10-8-7-9(11)13-2-4-15-6-5-14-3-1-12-8/h1-7H2 |
Clé InChI |
DVVRLKLBXHYUSK-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCSCCOC(=O)CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
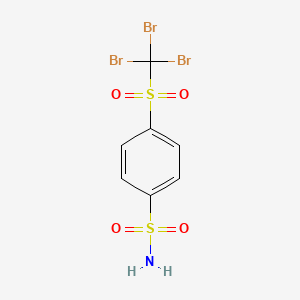
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
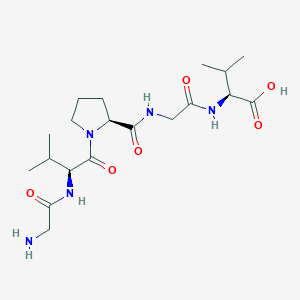
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
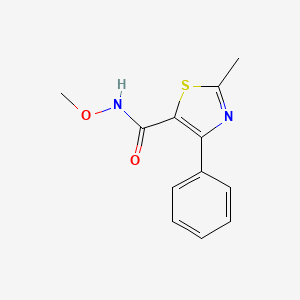


methanone](/img/structure/B14230294.png)
